molecular formula C19H23ClN4O3S B2415698 N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride CAS No. 1216923-83-9

N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride

Cat. No. B2415698
CAS RN: 1216923-83-9
M. Wt: 422.93
InChI Key: GYQNTHUPNZAFDK-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride” is a compound that contains a benzothiazole unit . Benzothiazole derivatives have been found to exhibit a wide range of biological and medicinal activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit potent cytotoxicity . They can interact with DNA and strongly inhibit topoisomerase I (Topo I) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This makes the compound a potential candidate for anti-tubercular therapy.

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of the cell wall of M. tuberculosis, leading to the death of the bacteria.

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in M. tuberculosis. By inhibiting DprE1, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to a weakened cell wall and ultimately, the death of the bacteria.

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting the cell wall biosynthesis pathway, the compound causes the death of the bacteria, potentially leading to the resolution of a tuberculosis infection.

Safety and Hazards

While the specific safety and hazards for this compound are not mentioned in the search results, it’s important to note that most benzothiazole derivatives exhibited potent cytotoxicity .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S.ClH/c1-14-13-16(21-26-14)18(24)23(8-4-7-22-9-11-25-12-10-22)19-20-15-5-2-3-6-17(15)27-19;/h2-3,5-6,13H,4,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQNTHUPNZAFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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